molecular formula C13H16N4O B14173878 4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-46-2

4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B14173878
CAS No.: 920959-46-2
M. Wt: 244.29 g/mol
InChI Key: BANNJGTYTDBAAM-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that features both piperidine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction process and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its combined piperidine and pyridine moieties, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

920959-46-2

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

4-piperidin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C13H16N4O/c14-12(18)10-8-16-13-9(4-5-15-13)11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H2,14,18)(H,15,16)

InChI Key

BANNJGTYTDBAAM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C=CNC3=NC=C2C(=O)N

Origin of Product

United States

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